molecular formula C13H15Cl2NO2 B2838170 2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1219903-59-9

2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide

Cat. No. B2838170
CAS RN: 1219903-59-9
M. Wt: 288.17
InChI Key: WBRFZNANYJQIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,5-dichloro-N-((1-hydroxycyclopentyl)methyl)benzamide” is a chemical compound utilized in scientific research. It’s part of the benzamide family, which are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Chemical Reactions Analysis

The reaction for the synthesis of benzamides involves the direct condensation of benzoic acids and amines . The prepared catalyst provides active sites for the synthesis of benzamides .


Physical And Chemical Properties Analysis

Benzamides are usually white solids or colorless crystals . They are slightly soluble in water and soluble in many organic solvents .

Scientific Research Applications

Dopamine/Serotonin Receptor Ligands

  • Pharmacological Applications : Studies on hydroxylated, methoxylated, and chlorinated hexahydro-dibenz[d,g]azecines, derived from substituted 2-phenylethylamines and isochromanones, have shown significant affinities for human-cloned dopamine receptor subtypes. Specifically, 4-Chloro-3-hydroxy-7-methyl-5,6,7,8,9,14-hexahydro-dibenz[d,g]azecine was identified as a potent and selective dopamine D5 receptor ligand, showcasing its potential for pharmacological applications in the modulation of dopamine receptors (Mohr et al., 2006).

Synthesis and Biological Activity of Benzamides

  • Biological Activity : Another area of research includes the synthesis of N-(3,6-dihydro-1(2H)-pyridinyl)benzamides to explore their hyperglycemic-hypoglycemic activity. This highlights the role of substituents attached to the heterocyclic ring in influencing blood glucose levels, indicating potential therapeutic applications for managing blood glucose (Yeung & Knaus, 1987).

Antiarrhythmic Activity of Benzamides

  • Cardiovascular Applications : Research on benzamides characterized by trifluoroethoxy ring substituents and a heterocyclic amide side chain has shown oral antiarrhythmic activity in mice. Specifically, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate was selected for clinical trials as an antiarrhythmic, demonstrating the potential use of such compounds in treating cardiac arrhythmias (Banitt et al., 1977).

Herbicidal Activity

  • Agricultural Applications : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides with herbicidal activity on annual and perennial grasses. This suggests potential utility in agriculture for managing unwanted vegetation in forage legumes, turf grasses, and cultivated crops (Viste et al., 1970).

Safety and Hazards

The safety and hazards of a specific compound depend on its properties. For general benzamides, the European Chemicals Agency (ECHA) provides safety information .

properties

IUPAC Name

2,5-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-9-3-4-11(15)10(7-9)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRFZNANYJQIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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